
Bis(2-ethylhexyl) hydrogen phosphate
Overview
Description
Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P. It is commonly used as a solvent, extractant, and surfactant in various industrial applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in the extraction and separation of metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) hydrogen phosphate is typically synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and a catalyst to a reaction vessel, followed by the gradual addition of 2-ethylhexanol. The mixture is stirred at a controlled temperature, and the generated hydrogen chloride gas is removed. The reaction is then continued at an elevated temperature to complete the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels, efficient stirring mechanisms, and continuous removal of by-products. The final product is purified through washing, filtration, and distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water, leading to the formation of phosphoric acid and 2-ethylhexanol.
Complexation: The formation of stable complexes with metal ions, which is crucial in metal extraction processes.
Common Reagents and Conditions
Esterification: Phosphorus oxychloride and 2-ethylhexanol under controlled temperature and catalyst presence.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Complexation: Metal ions such as uranium, rare earth metals, and iron in the presence of this compound.
Major Products Formed
Esterification: this compound.
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Complexation: Metal-bis(2-ethylhexyl) hydrogen phosphate complexes.
Scientific Research Applications
Chemical Properties and Structure
BEHHP is a phosphate ester with the chemical formula CHOP. It is known for its high solubility in organic solvents and moderate toxicity, which makes it useful in various industrial applications. The compound is biodegradable, which is an essential property for its environmental impact assessment .
Industrial Applications
Plasticizers and Additives
- BEHHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It enhances flexibility, durability, and resistance to degradation under heat and UV light.
- It is also utilized as an additive in lubricants and hydraulic fluids due to its excellent thermal stability and low volatility.
Flame Retardants
- The compound serves as a flame retardant in various materials, including textiles and plastics. Its effectiveness in reducing flammability has led to its incorporation into consumer products like furniture and electronic devices .
Environmental Applications
Biodegradability Studies
- Research has shown that BEHHP is readily biodegradable, making it a preferable choice over more persistent phosphates in applications where environmental impact is a concern. Studies indicate that the primary degradants of BEHHP are also biodegradable, supporting its use in eco-friendly formulations .
Contaminant Removal
- BEHHP has been investigated for its potential in removing heavy metals from wastewater. Its ability to chelate metal ions enhances the efficiency of remediation processes in contaminated environments.
Chemical Synthesis
Catalyst in Organic Reactions
- BEHHP has been employed as a catalyst in various organic reactions, including the synthesis of thiocyanate compounds. Its role as a Bronsted acid facilitates regioselective thiocyanation of aromatic compounds, yielding high product yields under mild conditions .
Solvent for Extraction Processes
- In analytical chemistry, BEHHP serves as a solvent in liquid-liquid extraction processes. Its properties allow for effective separation of analytes from complex mixtures, which is crucial in environmental monitoring and quality control laboratories.
Case Studies
Regulatory Status
BEHHP is registered under REACH regulations in Europe but has been reported with low introduction volumes in several countries, indicating limited industrial use compared to other phosphate esters. Its safety profile suggests moderate toxicity, emphasizing the need for careful handling during industrial applications .
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) hydrogen phosphate involves its ability to form stable complexes with metal ions. The compound’s phosphate group interacts with metal ions, facilitating their extraction and separation from mixtures. This complexation process is driven by the formation of strong ionic bonds between the phosphate group and the metal ions .
Comparison with Similar Compounds
Similar Compounds
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Tributyl phosphate
- Trioctylphosphine oxide
Uniqueness
Bis(2-ethylhexyl) hydrogen phosphate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly effective in the extraction and separation of metals compared to other similar compounds .
Biological Activity
Bis(2-ethylhexyl) hydrogen phosphate (BEHHP), also known as bis(2-ethylhexyl) phosphate, is a chemical compound with significant industrial applications, particularly in extraction and separation processes. This article focuses on its biological activity, including toxicity, metabolism, and environmental behavior, supported by data tables and case studies.
- Chemical Formula : C₁₆H₃₅O₄P
- Molecular Weight : 322.43 g/mol
- CAS Number : 298-07-7
- Solubility : Slightly soluble in water
Toxicological Profile
This compound exhibits various toxicological effects based on animal studies and exposure assessments:
- Developmental Toxicity : Research indicates that exposure to BEHHP may result in toxic effects on fetal development at levels that do not significantly affect the mother .
- Mutagenicity : Strong evidence suggests that BEHHP may cause irreversible mutations following exposure, although these are generally non-lethal .
- Chronic Effects : Long-term exposure can lead to skin irritation, respiratory issues, and potential accumulation in the human body, raising concerns for occupational exposure .
Metabolism and Biodegradation
BEHHP is known for its biodegradability. Studies show that it is readily biodegradable in the environment, with primary degradants including various phosphate diesters . The metabolic pathways involve the transformation into hydroxylated products, which have been identified in aquatic organisms such as zebrafish and medaka .
Table 1: Biodegradation and Metabolite Formation
Compound | Detected In | Concentration (µg/L) | Reference |
---|---|---|---|
2-Ethylhexyl phenyl phosphate | STPs in Europe | 0.168–2.12 | Been et al., 2017; 2018 |
Hydroxylated EHDPP metabolites | Zebrafish | 2.6–7.3 | Li et al., 2020; Yang et al., 2023a |
Environmental Impact
The environmental behavior of BEHHP includes its bioaccumulation potential in various aquatic organisms. Bioconcentration factors (BCFs) have been measured across different species:
Table 2: Bioaccumulation Factors (BAF)
Species | BAF (L/kg) | Reference |
---|---|---|
Atlantic cod | 52,857 | Fu et al., 2021 |
Freshwater fish | 1,400–19,000 | Bekele et al., 2019 |
Zooplankton | 6,100–24,300 | Schmidt et al., 2021 |
Field studies indicate varying levels of bioaccumulation across different ecosystems, with some species exhibiting significant accumulation due to their position in the food web.
Case Studies
- Extraction of Metal Ions : A study demonstrated the effectiveness of BEHHP as an extractant for cobalt ions (Co²⁺), highlighting its role in metal recovery processes . The extraction efficiency was influenced by factors such as reagent concentration and solution pH.
- Radionuclide Migration : Research involving actinide migration experiments revealed that BEHHP can interact with bacterial cells to influence the sorption of uranium and plutonium isotopes . This interaction has implications for understanding radionuclide behavior in environmental contexts.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of HDEHP critical for its role in solvent extraction?
HDEHP’s efficacy in solvent extraction hinges on its density (0.965 g/mL at 25°C), low water solubility, and acidic nature (pKa ~1.5–2.5). Its branched alkyl chains enhance lipophilicity, enabling efficient metal ion complexation in nonpolar media. Researchers should prioritize characterizing its viscosity and phase-separation behavior under varying temperatures, as these properties directly influence extraction kinetics and efficiency .
Q. What methodologies ensure safe handling and storage of HDEHP in laboratory settings?
HDEHP requires storage in sealed containers under ambient temperatures to prevent degradation. Use nitrile gloves, chemical-resistant goggles, and fume hoods to mitigate skin/eye irritation risks (H314/H335 hazards). Post-experiment, rinse equipment with ethanol to avoid residual cross-contamination. Long-term storage should include inert gas purging to minimize oxidation .
Q. How can researchers verify HDEHP purity for reproducible extraction studies?
Titration with standardized NaOH (acid-base titration) quantifies free acid content, while FTIR or NMR confirms structural integrity. USP 29 guidelines recommend gas chromatography (GC) with FID detection to identify volatile impurities. For trace metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is advised .
Advanced Research Questions
Q. How can HDEHP-based systems be optimized for rare earth element (REE) recovery?
Design experiments to evaluate pH dependence (e.g., pH 1–4 for REEs like La³⁺ and Nd³⁺) and extractant concentration (0.1–1.0 M HDEHP in kerosene). Use slope analysis to determine stoichiometry of metal-ligand complexes. Synergistic agents (e.g., TBP) can enhance selectivity; measure distribution coefficients (D) via atomic absorption spectroscopy (AAS) .
Q. What analytical strategies address inconsistencies in HDEHP extraction efficiency data?
Matrix effects (e.g., organic co-solvents) may skew results. Implement matrix-matched calibration and spike recovery tests (85–115% acceptable range). For precision, replicate extractions under controlled humidity and temperature. If inconsistencies persist, cross-validate using X-ray absorption spectroscopy (XAS) to probe coordination geometry .
Q. How do synergistic extractants improve HDEHP’s performance in metal separation?
Combine HDEHP with neutral donors (e.g., TOPO) to study cooperative complexation. Use Job’s method to identify optimal molar ratios. Advanced techniques like time-resolved laser fluorescence spectroscopy (TRLFS) elucidate kinetic synergies. Report separation factors (β) for target metals (e.g., U vs. Th) under varying ionic strengths .
Q. What molecular features govern HDEHP’s selectivity in metal ion extraction?
Computational modeling (DFT or MD simulations) reveals how alkyl chain branching and phosphoryl oxygen electronegativity influence metal binding. Experimentally, vary alkyl substituents (e.g., 2-ethylhexyl vs. n-octyl) and compare extraction efficiencies. Correlate steric parameters (e.g., Tolman cone angle) with selectivity trends for transition metals .
Q. Methodological Notes
- Data Analysis : For extraction studies, always report D values, separation factors, and thermodynamic parameters (ΔG, ΔH). Use statistical tools like ANOVA to assess reproducibility.
- Safety Protocols : Include hazard mitigation in experimental design (e.g., secondary containment for spills) .
- Theoretical Frameworks : Anchor studies in coordination chemistry principles (e.g., HSAB theory) or liquid-liquid extraction models (e.g., Nernst distribution law) .
Properties
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLCEQVOFDUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O4P | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Related CAS |
141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt) | |
Record name | Bis(2-ethylhexyl) phosphate | |
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DSSTOX Substance ID |
DTXSID1027134 | |
Record name | Bis(2-ethylhexyl) phosphate | |
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Molecular Weight |
322.42 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID. | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |
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Record name | Di(ethylhexyl)phosphate | |
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Boiling Point |
155 °C at 0.015 mm Hg | |
Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Flash Point |
385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c. | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Solubility |
Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 | |
Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Density |
0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³ | |
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Vapor Pressure |
0.00000005 [mmHg], Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Viscous liquid, Amber liquid | |
CAS No. |
298-07-7 | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | Bis(2-ethylhexyl) phosphate | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -76 °F (USCG, 1999), -50 °C | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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